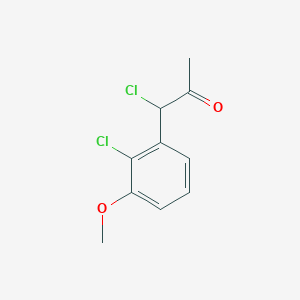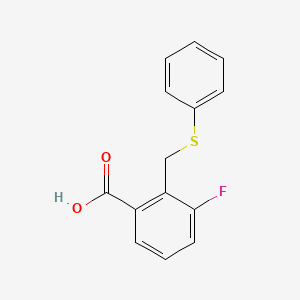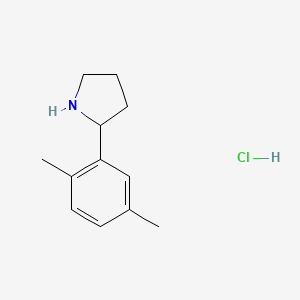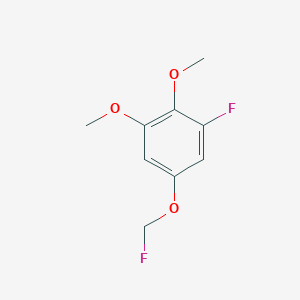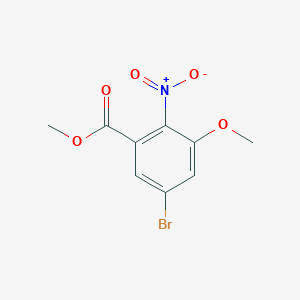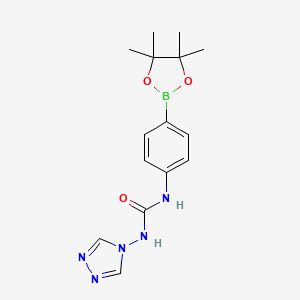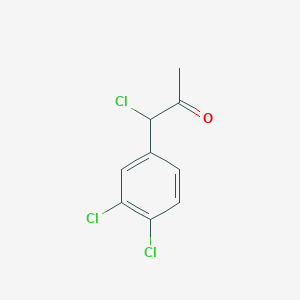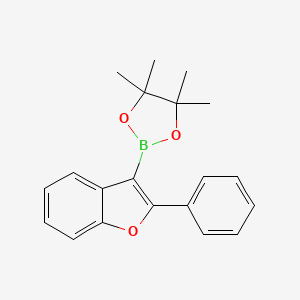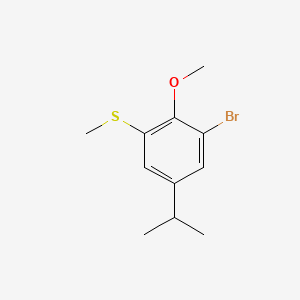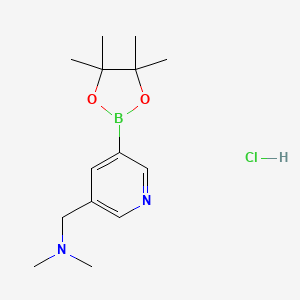
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dioxaborolane group and a dimethylamino group. The presence of the dioxaborolane group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Amination Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with N,N-dimethylmethanamine to introduce the dimethylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group acts as a versatile building block in organic synthesis, facilitating the formation of carbon-carbon bonds. The dimethylamino group enhances the compound’s nucleophilicity, making it reactive towards electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is unique due to the combination of the pyridine ring, dioxaborolane group, and dimethylamino group. This unique structure imparts specific reactivity and versatility in organic synthesis, making it a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C14H24BClN2O2 |
|---|---|
Peso molecular |
298.62 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23BN2O2.ClH/c1-13(2)14(3,4)19-15(18-13)12-7-11(8-16-9-12)10-17(5)6;/h7-9H,10H2,1-6H3;1H |
Clave InChI |
UYRVNAXGKIELET-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


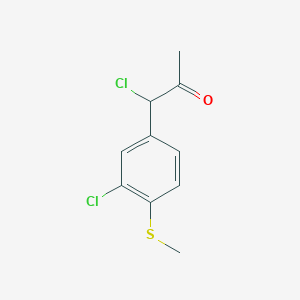
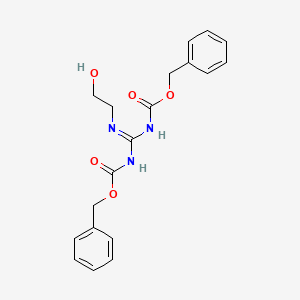
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
